(2S)-2-amino-4-fluoro-4-methylpentanoic acid;ethyl sulfate
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Overview
Description
(2S)-2-amino-4-fluoro-4-methylpentanoic acid; ethyl sulfate is a compound that combines an amino acid derivative with an ethyl sulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-fluoro-4-methylpentanoic acid typically involves the introduction of the fluoro and methyl groups onto a pentanoic acid backbone. This can be achieved through a series of organic reactions, including halogenation and alkylation. The ethyl sulfate group is then introduced through esterification reactions involving ethanol and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor technology can enhance the efficiency of the synthesis by providing precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-fluoro-4-methylpentanoic acid; ethyl sulfate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Substitution: The ethyl sulfate group can be substituted with other nucleophiles to form different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include oximes, nitriles, hydrocarbons, and various esters or ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2S)-2-amino-4-fluoro-4-methylpentanoic acid; ethyl sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (2S)-2-amino-4-fluoro-4-methylpentanoic acid; ethyl sulfate exerts its effects involves interactions with specific molecular targets and pathways. The amino acid moiety can interact with enzymes and receptors, influencing metabolic processes. The ethyl sulfate group can participate in esterification and sulfation reactions, affecting the compound’s bioavailability and activity .
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-4-fluorobutanoic acid
- (2S)-2-amino-4-methylpentanoic acid
- Ethyl hydrogen sulfate
Uniqueness
(2S)-2-amino-4-fluoro-4-methylpentanoic acid; ethyl sulfate is unique due to the combination of the fluoro and methyl groups on the pentanoic acid backbone, along with the ethyl sulfate group.
Properties
Molecular Formula |
C8H17FNO6S- |
---|---|
Molecular Weight |
274.29 g/mol |
IUPAC Name |
(2S)-2-amino-4-fluoro-4-methylpentanoic acid;ethyl sulfate |
InChI |
InChI=1S/C6H12FNO2.C2H6O4S/c1-6(2,7)3-4(8)5(9)10;1-2-6-7(3,4)5/h4H,3,8H2,1-2H3,(H,9,10);2H2,1H3,(H,3,4,5)/p-1/t4-;/m0./s1 |
InChI Key |
AAACATHGTYPOJA-WCCKRBBISA-M |
Isomeric SMILES |
CCOS(=O)(=O)[O-].CC(C)(C[C@@H](C(=O)O)N)F |
Canonical SMILES |
CCOS(=O)(=O)[O-].CC(C)(CC(C(=O)O)N)F |
Origin of Product |
United States |
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